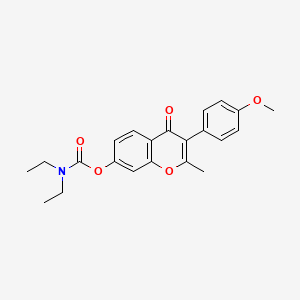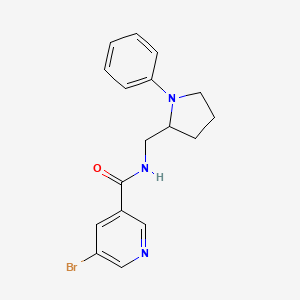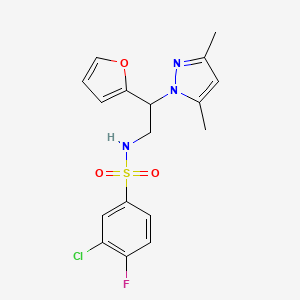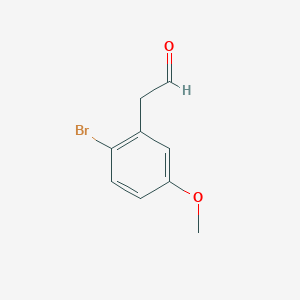
3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl diethylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule. It contains a chromen-7-yl group, which is a common motif in many natural products and pharmaceuticals . The molecule also contains a methoxyphenyl group, which is a common substituent in many organic compounds .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized using various methods. For example, a new hybrid compound of chalcone-salicylate has been successfully synthesized using a linker mode approach . Another study reported the synthesis of a new functionally substituted hetarylcarbamate from methyl {4-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]phenyl}carbamate .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using spectroscopic analysis, including UV-Vis, FT-IR, HRMS, 1D, and 2D NMR . These techniques are commonly used to determine the structure of organic compounds .Wissenschaftliche Forschungsanwendungen
Antibacterial Effects and Synthesized Derivatives
Research has focused on synthesizing new derivatives of 4-hydroxy-chromen-2-one, including 3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl derivatives, to evaluate their antibacterial activity. These compounds have shown significant bacteriostatic and bactericidal activities against strains such as Staphylococcus aureus, E. coli, and Bacillus cereus. Advanced analytical methods have characterized the synthesized compounds, underscoring their potential as novel antibacterial agents (Behrami & Dobroshi, 2019).
Synthesis and Characterization of Derivatives
Studies have detailed the synthesis of aromatic carbamates derivatives with a chromen-2-one fragment, showcasing the versatility of these compounds in organic synthesis. The reactions involved in the synthesis of these derivatives have been meticulously detailed, highlighting their potential in creating diverse molecular structures with possible biological activities (Velikorodov et al., 2014).
Novel Synthesis Techniques and Ligand Formation
Research has also delved into the synthesis of carbamate derivatives of coumarin and chromene, employing novel synthesis techniques. These studies have not only expanded the chemical understanding of these compounds but also explored their applications as ligands in metal complexes, potentially opening new avenues in catalysis and material science (Velikorodov & Imasheva, 2008).
Antimicrobial and Enzyme Inhibition Studies
Further research has investigated the antimicrobial properties of 3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl diethylcarbamate and its analogs. These studies have not only confirmed the antimicrobial efficacy of these compounds but also conducted enzyme assay studies to understand their mechanism of action. Molecular docking studies have been employed to predict the binding interactions with receptors, providing insights into their potential as drug candidates (Tiwari et al., 2018).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary targets of this compound are currently unknown. The compound is structurally similar to other molecules that have been studied, such as 4-Methoxyamphetamine and Mebeverine , which interact with various receptors and transporters in the body.
Mode of Action
Based on its structural similarity to other compounds, it could potentially interact with various receptors and transporters in the body, leading to changes in cellular function .
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Compounds with similar structures have been shown to affect various pathways, including those involved in inflammation and oxidative stress
Pharmacokinetics
Compounds with similar structures have been shown to have varying degrees of oral bioavailability and are metabolized by various enzymes in the body . The specific ADME properties of this compound would likely depend on factors such as its chemical structure and the characteristics of the biological system in which it is present.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Based on its structural similarity to other compounds, it could potentially have a range of effects, including anti-inflammatory and antioxidant effects
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets . .
Eigenschaften
IUPAC Name |
[3-(4-methoxyphenyl)-2-methyl-4-oxochromen-7-yl] N,N-diethylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO5/c1-5-23(6-2)22(25)28-17-11-12-18-19(13-17)27-14(3)20(21(18)24)15-7-9-16(26-4)10-8-15/h7-13H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWEJCNBDNUTTGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl diethylcarbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(5-Cyano-6-methoxypyridin-3-yl)-(cyclopropylmethyl)amino]ethanesulfonyl fluoride](/img/structure/B2987243.png)
![4-(2-fluorophenyl)-2-methyl-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2987247.png)


![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B2987250.png)
![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(3-chloro-4-fluorobenzyl)acetamide](/img/structure/B2987254.png)
![1-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-2-(oxolan-2-yl)ethanone](/img/structure/B2987255.png)

![N-(3-fluoro-4-methylphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2987258.png)



![2-amino-11,12-dimethoxy-8,9,13b,14-tetrahydro-6H-[1,2,4]triazolo[5'',1'':2',3']pyrimido[4',5':4,5]pyrido[2,1-a]isoquinolin-6-one](/img/structure/B2987263.png)
